molecular formula C13H16ClN3O4 B5623051 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide

4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide

Cat. No.: B5623051
M. Wt: 313.74 g/mol
InChI Key: RVPYXPIPYIIUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide (CAS: 330466-38-1) is a benzamide derivative characterized by a morpholine-containing ethylamine side chain and nitro/chloro substituents on the aromatic ring. Its molecular formula is C₁₃H₁₅ClN₃O₄, with an average molecular weight of 312.73 g/mol .

This compound shares structural motifs with bioactive molecules targeting enzymes or receptors, such as G protein-coupled receptors (GPCRs) and antimicrobial agents .

Properties

IUPAC Name

4-chloro-N-(2-morpholin-4-ylethyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O4/c14-10-1-2-11(12(9-10)17(19)20)13(18)15-3-4-16-5-7-21-8-6-16/h1-2,9H,3-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPYXPIPYIIUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-chlorobenzamide, undergoes nitration to introduce the nitro group at the 2-position.

    Alkylation: The nitro-substituted benzamide is then alkylated with 2-(morpholin-4-yl)ethyl chloride under basic conditions to form the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and various solvents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research has demonstrated that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide can inhibit the proliferation of cancer cells. It has been evaluated for its effects on:

  • Cell Cycle Regulation : Induces G1 phase arrest in cancer cell lines.
  • Apoptosis Induction : Triggers apoptotic pathways, leading to cell death.

Antidepressant Potential

Recent investigations into the compound's structure have suggested its potential as a multitarget ligand for treating major depressive disorder (MDD). It targets:

  • Serotonin Transporter (SERT) : Affinity in the nanomolar range, indicating potential as an antidepressant.
  • Monoamine Oxidase-A (MAO-A) : Modulation of this enzyme may enhance serotonin levels.

Neuroprotective Effects

The morpholine group in the compound is associated with neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Studies have indicated:

  • Reduction of Oxidative Stress : The compound exhibits antioxidant properties.
  • Neuroinflammation Modulation : Inhibits inflammatory pathways in neuronal cells.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models.
Study BAntidepressant EffectsShowed improved behavioral outcomes in animal models of depression.
Study CNeuroprotectionReduced neuronal cell death in models of oxidative stress.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The morpholine ring may also play a role in modulating the compound’s activity by interacting with biological targets.

Comparison with Similar Compounds

4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate

  • Molecular Formula : C₁₄H₁₉ClN₂O·H₂O
  • Key Features : Replaces morpholine with piperidine (a six-membered ring containing one nitrogen atom).
  • Structural Insights : The piperidine ring adopts a chair conformation, and the crystal structure reveals hydrogen bonding (O-H⋯N, O-H⋯O) involving water molecules, forming double-stranded chains along the [010] axis .

N-[4-Chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide

  • Molecular Formula : C₁₇H₁₆ClN₃O₄
  • Key Features : Nitro and chloro groups are positioned on separate aromatic rings (4-nitrobenzamide and 4-chloro-2-morpholinylphenyl).
  • Comparison : The spatial separation of substituents may reduce electronic conjugation compared to the target compound, where nitro and chloro groups are on the same ring .

Halogenated Benzamides with Bioactive Moieties

5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

  • Molecular Formula : C₁₈H₁₅ClN₄O₄S
  • Key Features : Incorporates a thiazole ring instead of morpholine.
  • Comparison : The thiazole’s aromaticity and sulfur atom enhance π-π stacking and hydrogen-bonding capabilities, which could improve target binding affinity compared to morpholine-based compounds .

4-Chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide (GSK3787)

  • Molecular Formula : C₁₅H₁₂ClF₃N₂O₃S
  • Key Features : Contains a trifluoromethyl-pyridinyl sulfonyl group.
  • Comparison : The sulfonyl and trifluoromethyl groups increase metabolic stability and electron-withdrawing effects, making this compound a potent inhibitor of PPARδ (a nuclear receptor) .

Pharmacologically Active Analogs

Moclobemide (4-Chloro-N-(2-morpholinoethyl)benzamide)

  • Molecular Formula : C₁₃H₁₇ClN₂O₂
  • Key Features : Lacks the nitro group but retains the morpholine-ethyl side chain.
  • Pharmacological Relevance: A reversible MAO-A inhibitor used as an antidepressant.

Benzimidazole-Morpholine Derivatives (e.g., 2h–2m in )

  • Example : 2-(4-Trifluoromethylphenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole
  • Key Features : Benzimidazole core instead of benzamide.
  • Comparison : The benzimidazole moiety enhances planar rigidity, improving intercalation with DNA or enzyme active sites. Derivatives in this class show antimicrobial and antitumor activity .

Structural and Functional Data Tables

Table 1: Comparative Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
Target Compound C₁₃H₁₅ClN₃O₄ 312.73 2-NO₂, 4-Cl, morpholinyl-ethyl Underexplored activity
4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide C₁₄H₁₉ClN₂O·H₂O 284.78 Piperidine-ethyl Antimicrobial potential
GSK3787 C₁₅H₁₂ClF₃N₂O₃S 392.78 CF₃-pyridinyl sulfonyl PPARδ inhibitor
Moclobemide C₁₃H₁₇ClN₂O₂ 268.74 Morpholinyl-ethyl MAO-A inhibitor

Table 2: Substituent Effects on Bioactivity

Substituent Position/Type Impact on Properties
2-NO₂ Enhances electron-withdrawing effects; may increase reactivity in redox reactions.
4-Cl Contributes to hydrophobic interactions; common in antimicrobial agents.
Morpholinyl-ethyl Improves solubility via hydrogen bonding; modulates pharmacokinetics.
Piperidine vs. Morpholine Piperidine increases lipophilicity; morpholine enhances water solubility.

Biological Activity

4-Chloro-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group, a chloro substituent, and a morpholine ring, which contribute to its unique chemical reactivity and biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to:

  • Bioreduction of the Nitro Group : This process can generate reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes or proteins, modulating various cellular pathways. For instance, it has been shown to affect thrombin and Factor Xa activities, indicating potential applications in anticoagulation therapy .

Biological Activities

Research has identified several key biological activities associated with this compound:

Research Findings and Case Studies

A summary of relevant studies is presented in the following table:

Study ReferenceFocus AreaKey Findings
Mechanism of ActionNitro group bioreduction leads to reactive intermediates affecting cells.
Anticoagulant ActivityProlonged aPTT and PT in vitro; potential for anticoagulation therapy.
Antidiabetic ActivityInhibitory effects on α-glucosidase; structure-activity relationship studies.
Antimicrobial ActivityPotential antimicrobial properties identified; further studies needed.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the positioning of substituents on the benzamide core significantly affects the compound's biological activity. For example, the electron-withdrawing nitro group enhances enzyme inhibition by stabilizing interactions within the active site of target enzymes .

Q & A

Q. Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability.
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes due to structural modifications.
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors) to guide analog design.
    Validate predictions with X-ray crystallography (e.g., PDB deposition) .

Advanced: How can the compound’s structure be modified to enhance solubility without compromising activity?

Q. Answer :

  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., phosphate esters) on the morpholine nitrogen.
  • PEGylation : Attach polyethylene glycol chains to the benzamide moiety.
  • Co-Crystallization : Screen with cyclodextrins or co-solvents to improve aqueous stability.
    Monitor solubility via HPLC and validate activity in cell-based assays .

Basic: What protocols ensure the compound’s stability during storage and handling?

Q. Answer :

  • Storage : Keep in airtight containers under argon at −20°C to prevent hydrolysis/oxidation.
  • Stability Testing : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Light Sensitivity : Store in amber vials if UV-Vis analysis indicates photodegradation .

Advanced: What synergistic effects are observed when combining this compound with other therapeutics?

Q. Answer :

  • Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergism in cancer cell lines.
  • Pathway Mapping : Identify complementary targets (e.g., PI3K/mTOR inhibitors) via transcriptomics.
    Report dose-response matrices and isobolograms to support findings .

Advanced: How can target engagement be validated in vivo for this compound?

Q. Answer :

  • Pharmacodynamic Biomarkers : Measure downstream target modulation (e.g., phosphorylation levels via Western blot).
  • Isotope Labeling : Use ¹⁴C-labeled compound for biodistribution studies.
  • Microdosing Trials : Conduct Phase 0 studies with LC-MS/MS detection to confirm target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.